2-Amino-4-methylhexanoic acid hydrochloride
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Overview
Description
2-Amino-4-methylhexanoic acid hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is also known by its IUPAC name, 4-methylnorleucine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexanoic acid hydrochloride involves the reaction of 4-methylhexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-methylhexanoic acid and ammonia
Reaction Vessel: Large-scale reactors
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-4-methylhexanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Substituted amines or amides
Scientific Research Applications
Chemistry: 2-Amino-4-methylhexanoic acid hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various derivatives and intermediates for chemical reactions .
Biology: In biological research, this compound is used to study amino acid metabolism and protein synthesis. It serves as a model compound for understanding the behavior of similar amino acids in biological systems .
Medicine: It is investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .
Mechanism of Action
The mechanism of action of 2-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. It may also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-4-methylpentanoic acid hydrochloride
- 2-Amino-4-ethylhexanoic acid hydrochloride
- 2-Amino-4-methylbutanoic acid hydrochloride
Comparison:
- 2-Amino-4-methylhexanoic acid hydrochloride has a unique structure with a longer carbon chain compared to 2-Amino-4-methylpentanoic acid hydrochloride, which may result in different chemical and biological properties.
- The presence of a methyl group at the fourth position in this compound distinguishes it from 2-Amino-4-ethylhexanoic acid hydrochloride, which has an ethyl group instead.
- Compared to 2-Amino-4-methylbutanoic acid hydrochloride, the longer carbon chain in this compound may affect its solubility and reactivity .
Properties
IUPAC Name |
2-amino-4-methylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQAYQGFFZOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-42-2 |
Source
|
Record name | 2-amino-4-methylhexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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